LogP Differentiation: Lipophilicity Comparison of 4-Chloro-3,5-difluoroaniline vs. 3,5-Difluoroaniline
4-Chloro-3,5-difluoroaniline exhibits a LogP value of 2.78, which is quantifiably higher than that of its non-chlorinated analog 3,5-difluoroaniline due to the lipophilic contribution of the para-chloro substituent . This increased lipophilicity directly impacts membrane permeability and bioavailability parameters when this intermediate is incorporated into drug candidates, providing a measurable differentiation in medicinal chemistry applications.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.78 (estimated); ACD/LogP = 2.91 (predicted) |
| Comparator Or Baseline | 3,5-Difluoroaniline: LogP ~1.75 (estimated); lacks para-chloro substituent |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.2 (estimated increase due to para-chloro substitution) |
| Conditions | Computed/estimated values; experimental determination may vary |
Why This Matters
The higher LogP of 4-chloro-3,5-difluoroaniline translates to enhanced membrane permeability and altered pharmacokinetic profiles in derived compounds compared to non-chlorinated analogs, a quantifiable parameter for SAR optimization decisions.
